6-Chloro-4-hydroxynicotinic acid
Overview
Description
6-Chloro-4-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydroxynicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid. The process begins with the cyclization and ammonification of DL-malic acid to obtain 6-hydroxynicotinic acid. This intermediate is then subjected to chlorination under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often involving the use of methanol and activated carbon for purification to achieve a purity of over 99.5% .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or alter the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-chloro-4-oxonicotinic acid, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
6-Chloro-4-hydroxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products and as a precursor in the synthesis of other nicotinic acid derivatives
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with nicotinic acid receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 2-Hydroxynicotinic acid
- 4-Hydroxynicotinic acid
- 5-Hydroxynicotinic acid
- 6-Hydroxynicotinic acid
- 5-Chloro-6-hydroxynicotinic acid
Comparison: 6-Chloro-4-hydroxynicotinic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs .
Properties
IUPAC Name |
6-chloro-4-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-1-4(9)3(2-8-5)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLVSTFTAIRQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.